molecular formula C9H9NO4 B12412226 N-Acetyl mesalamine-D3

N-Acetyl mesalamine-D3

Cat. No.: B12412226
M. Wt: 198.19 g/mol
InChI Key: GEFDRROBUCULOD-NRUYWUNFSA-N
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Description

Significance of Stable Isotope-Labeled Analogs in Pharmacological and Toxicological Investigations

Stable isotope-labeled analogs, such as N-Acetyl mesalamine-D3, are compounds where one or more atoms have been replaced by a heavier, non-radioactive isotope. acanthusresearch.com In the case of this compound, three hydrogen atoms have been replaced by deuterium (B1214612). synzeal.com This subtle change in mass does not significantly alter the chemical properties of the molecule. acanthusresearch.com As a result, the deuterated analog behaves almost identically to its non-labeled counterpart during sample preparation, chromatography, and ionization in mass spectrometry. acanthusresearch.commusechem.com

This near-identical behavior is the cornerstone of their significance in pharmacological and toxicological studies. musechem.com When used as internal standards, stable isotope-labeled compounds can effectively compensate for variations in sample extraction, matrix effects, and instrument response. nih.govclearsynth.com This leads to more accurate, precise, and reliable quantification of drugs and their metabolites in biological matrices like plasma and urine. musechem.comnih.gov The use of these standards is crucial for method validation, ensuring that analytical procedures are robust and reproducible. musechem.comclearsynth.com

Contextualizing this compound as a Key Research Tool

This compound serves as a prime example of the application of stable isotope labeling in drug development and analysis. It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify both mesalamine and its major metabolite, N-acetyl mesalamine, in biological fluids. semanticscholar.orgwho.intjournaljpri.com This is particularly important in bioequivalence studies, where the goal is to compare the bioavailability of different formulations of a drug. who.intjournaljpri.com

The precision afforded by using this compound as an internal standard allows researchers to generate high-quality pharmacokinetic data. veeprho.com This data is essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. In a typical study, this compound is added to plasma samples containing mesalamine and N-acetyl mesalamine. semanticscholar.orgjournaljpri.com The samples are then processed and analyzed by LC-MS/MS. By comparing the detector response of the analytes to that of the known concentration of the internal standard, researchers can accurately determine the concentrations of the drug and its metabolite. semanticscholar.org

A study on the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma highlights the utility of this compound. The method was validated over a specific concentration range and demonstrated high precision and accuracy. who.intjournaljpri.comresearchgate.net

Validation Parameters for Mesalamine and N-Acetyl Mesalamine Quantification using this compound

AnalyteLinear Concentration Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Intra-day Accuracy (%)Inter-day Accuracy (%)
Mesalamine2-15001.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87
N-Acetyl Mesalamine10-20000.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27

This table presents data from a study on the simultaneous quantification of mesalamine and its metabolite N-acetyl mesalamine in human plasma using LC-MS/MS with N-acetyl mesalamine D3 as an internal standard. who.intjournaljpri.comresearchgate.net

Historical Perspectives on Deuterated Compounds in Quantitative Analytical Science

The use of isotopes in analytical chemistry has a rich history. The concept of isotopes was first introduced by British chemist Frederick Soddy in 1913. britannica.com Early work in the field was pioneered by chemists like George de Hevesy, who received the Nobel Prize in Chemistry in 1943 for his work on radiotracers, a precursor to isotope dilution analysis. wikipedia.org In the 1930s, David Rittenberg was a pioneer in using isotope dilution in biochemistry to study cell metabolism. wikipedia.org

The development of mass spectrometry by F.W. Aston in 1919 was a pivotal moment, allowing for the separation and measurement of isotopes based on their mass-to-charge ratio. rsc.org This technology laid the groundwork for modern quantitative analysis using stable isotopes. Isotope dilution analysis, in its simplest form, involves adding a known amount of an isotopically enriched substance to a sample. wikipedia.org The subsequent "dilution" of the isotopic standard by the naturally occurring analyte forms the basis for quantification. wikipedia.org This method is considered a high-metrological-standing technique due to its reliance on signal ratios rather than absolute signal intensities. wikipedia.org

The introduction of deuterium, isolated by Harold C. Urey in 1934 for which he won the Nobel Prize in Chemistry, provided a stable, non-radioactive isotope of hydrogen that was ideal for labeling organic molecules. rsc.org Over the decades, the synthesis of deuterated compounds and the refinement of analytical instrumentation, particularly LC-MS/MS, have solidified the role of deuterated standards in providing the highest levels of precision and accuracy in quantitative analysis. clearsynth.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

198.19 g/mol

IUPAC Name

3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D

InChI Key

GEFDRROBUCULOD-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])C(=O)O)O)[2H]

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Principles of N Acetyl Mesalamine D3

Strategic Approaches for Deuterium (B1214612) Incorporation

The synthesis of N-Acetyl mesalamine-D3 is centered on the efficient and site-specific introduction of three deuterium atoms. This is typically achieved through the N-acetylation of the precursor molecule, mesalamine, using a deuterated acetylating agent.

Precursor Selection and Deuterated Reagents

The logical and most direct synthetic route involves the selection of mesalamine (5-aminosalicylic acid) as the starting material. The key to the isotopic labeling is the choice of the acetylating agent. To introduce the trideuterated acetyl group (–COCD₃), a deuterated version of acetic anhydride (B1165640) or acetyl chloride is required. Acetic anhydride-d6 ((CD₃CO)₂O) is a commonly employed reagent for this purpose. It provides the necessary CD₃CO– moiety that reacts with the amino group of mesalamine.

Table 1: Key Reagents in the Synthesis of this compound

Role Compound Name Chemical Formula Purpose
Precursor Mesalamine (5-Aminosalicylic Acid) C₇H₇NO₃ Provides the core molecular structure.

Reaction Conditions for Acetylation with Deuterated Anhydrides

The acetylation of amines is a well-established chemical transformation. researchgate.netijcrt.org For the synthesis of this compound, specific conditions are optimized to ensure high yield and minimize side reactions.

The reaction is typically carried out in a suitable solvent that can dissolve the mesalamine precursor. While various solvents can be used, weakly acidic conditions, sometimes using acetic acid itself, can facilitate the reaction. ijcrt.org The reaction may be performed at room temperature or with gentle heating to increase the reaction rate. A base, such as sodium acetate (B1210297) or triethylamine, may also be used to neutralize the acidic byproduct and drive the reaction to completion. ias.ac.in The selection of a base is crucial to avoid unwanted side reactions, such as the acetylation of the hydroxyl group on the aromatic ring.

After the reaction is complete, the crude product is typically isolated by precipitation, often by adjusting the pH or adding a non-solvent, followed by filtration.

Advanced Purification Techniques for High Isotopic Enrichment

Achieving high chemical and isotopic purity is critical for the use of this compound as an analytical standard. moravek.com This requires robust purification and characterization methods to remove unreacted starting materials, non-deuterated analogs, and other process-related impurities. moravek.comrsc.org

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of this compound. moravek.comesschemco.com Preparative reverse-phase HPLC (RP-HPLC) is particularly effective for this purpose. In this method, the crude reaction mixture is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used to elute the compounds.

By carefully controlling the solvent gradient, this compound can be effectively separated from the more polar mesalamine precursor and other impurities. The fractions containing the pure deuterated product are collected, and the solvent is subsequently removed to yield the purified compound. This method is highly effective for achieving chemical purities often exceeding 98-99%. esschemco.combdg.co.nz

Recrystallization and Characterization for Purity Assessment

Following chromatographic purification, recrystallization from a suitable solvent system can be employed as a final step to obtain a highly crystalline product and remove any remaining minor impurities.

To confirm the success of the synthesis and purification, a suite of analytical techniques is employed:

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product. Commercial suppliers often report purities of 99% or higher. esschemco.com

Mass Spectrometry (MS): This is the primary method for determining isotopic enrichment. rsc.orgnih.govwikipedia.org High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the quantification of the D3-labeled compound versus any D0, D1, or D2 species. An isotopic purity of 99 atom % D or higher is often the target for high-quality standards. esschemco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to confirm the molecular structure and the specific location of the deuterium atoms. wikipedia.orgnih.gov The absence or significant reduction of the proton signal for the acetyl methyl group in the ¹H NMR spectrum, coupled with a corresponding signal in the ²H NMR spectrum, provides definitive evidence of successful and site-specific deuteration.

Table 2: Purity Assessment Data for a Typical Batch of this compound

Analytical Method Parameter Measured Typical Specification Reference
HPLC Chemical Purity >99% esschemco.com
Mass Spectrometry (MS) Isotopic Enrichment (Atom % D) ≥99% esschemco.com

Scalability Considerations for Laboratory and Industrial Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges. The development of deuterated active pharmaceutical ingredients requires careful consideration of manufacturing control strategies.

Key considerations for scalability include:

Cost and Availability of Deuterated Reagents: Deuterated starting materials, such as acetic anhydride-d6, are significantly more expensive than their non-deuterated counterparts. Securing a reliable and cost-effective supply chain is crucial for large-scale production.

Process Optimization: Reaction conditions must be meticulously optimized to maximize yield and isotopic incorporation while minimizing reaction time and the formation of impurities. This reduces waste and lowers the burden on downstream purification steps.

Advanced Synthesis Technologies: For industrial-scale production, moving from traditional batch processing to more advanced methods like continuous flow chemistry can offer significant advantages. bionauts.jpcolab.ws Flow chemistry can improve reaction control, enhance safety, and potentially increase throughput and consistency. colab.ws

Maintaining Isotopic Purity: Preventing isotopic dilution or exchange during the synthesis and workup is critical. All solvents and reagents must be carefully chosen to avoid sources of exchangeable protons, and reaction conditions must be controlled to maintain the integrity of the C-D bonds.

The successful large-scale production of this compound hinges on a robust and well-controlled process that is both economically viable and capable of consistently delivering a product that meets the stringent purity requirements for its use as an analytical standard in the pharmaceutical industry.

Analytical Applications of N Acetyl Mesalamine D3 in Quantitative Bioanalysis

Role as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, an ideal internal standard (IS) should mimic the analytical behavior of the analyte as closely as possible. This includes co-elution during chromatography and similar ionization efficiency and fragmentation patterns in the mass spectrometer. N-Acetyl mesalamine-D3 is frequently employed as an internal standard in the quantification of mesalamine and its primary metabolite, N-acetyl mesalamine, in biological samples such as human plasma. cerilliant.comresearchgate.net Its utility is especially pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a powerful analytical technique known for its high sensitivity and selectivity. researchgate.net

The fundamental principle behind using an internal standard is to provide a reference point for the analyte. The ratio of the analyte's response to the internal standard's response is used for quantification, rather than the absolute response of the analyte alone. This ratiometric approach effectively corrects for variations that can occur during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become a cornerstone of clinical pharmacokinetics due to its selectivity, sensitivity, and reproducibility. researchgate.net The development of robust LC-MS/MS methods for the simultaneous quantification of multiple analytes, such as mesalamine and N-acetyl mesalamine, relies heavily on the use of a suitable internal standard like this compound. cerilliant.comwho.int These methods typically involve the extraction of the analytes and the internal standard from the biological matrix, followed by chromatographic separation and detection by a tandem mass spectrometer. researchgate.net

A key aspect of developing a selective and sensitive LC-MS/MS method is the optimization of Multiple Reaction Monitoring (MRM) transitions. This involves selecting a specific precursor ion for the compound of interest and one of its characteristic product ions. For this compound, the deprotonated molecule [M-H]⁻ is often used as the precursor ion in negative ion mode. semanticscholar.org The instrument is programmed to isolate this precursor ion, induce fragmentation, and then monitor for a specific product ion. This process ensures that only the compound of interest is detected, significantly reducing background noise and interferences. researchgate.net

In one established method, the MRM transition for this compound was identified as m/z 197.0 → 153.0 in positive mode and m/z 169.9 → 153.0 in negative mode. semanticscholar.orgresearchgate.net The optimization of these transitions is achieved by direct infusion of a solution of this compound into the mass spectrometer's ion source. semanticscholar.org

Table 1: MRM Transitions for Analytes and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Mesalamine152.0108.0Negative
N-Acetyl Mesalamine194.2149.9Negative
This compound169.9153.0Negative

Data sourced from a study by Kanchanamala et al. semanticscholar.org

To achieve the best possible sensitivity and a stable signal, the ionization source parameters of the mass spectrometer must be carefully optimized. semanticscholar.org This process is typically performed by infusing a standard solution of the analyte and internal standard into the instrument and adjusting various settings to maximize the ion signal. semanticscholar.org Parameters that are commonly optimized include the ion source temperature, nebulizer gas pressure, heater gas pressure, curtain gas pressure, collision gas pressure, and ion spray voltage. semanticscholar.org

For an LC-MS/MS assay using this compound as an internal standard, the following parameters were optimized: semanticscholar.org

Table 2: Optimized Mass Spectrometer Ionization Parameters
ParameterValue
Source Temperature650 °C
Nebulizer Gas20 psi
Heater Gas30 psi
Curtain Gas30 psi
CAD Gas4 psi
IS Voltage-2000 Volts
Entrance Potential10 V
Collision Cell Exit Potential (CXP)12 V
Declustering Potential (DP)50 V
Collision Energy (CE)35 V

Data sourced from a study by Kanchanamala et al. semanticscholar.org These parameters were optimized for mesalamine, N-acetyl mesalamine, and this compound.

Advantages of Deuterium (B1214612) Labeling for Analytical Accuracy and Precision

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis. The key advantage of this approach is that the internal standard has nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to more accurate and precise results.

Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. waters.comresearchgate.net Since a deuterium-labeled internal standard like this compound has very similar chromatographic behavior to the unlabeled analyte, it experiences nearly the same degree of matrix effects. waters.com By calculating the ratio of the analyte to the internal standard, the impact of these matrix effects can be effectively normalized, thereby improving the accuracy of the measurement. cerilliant.com

Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net Each of these steps can introduce variability and potential for analyte loss. When this compound is added to the sample at the beginning of the workflow, it undergoes the same processing as the analyte. Any losses of the analyte during extraction will be mirrored by proportional losses of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is unaffected by variations in sample recovery. This compensation for sample processing variability is crucial for achieving high precision and accuracy in bioanalytical assays. nih.gov

Chromatographic Method Development and Optimization for Compound Separation

The development of a robust chromatographic method is fundamental for accurately quantifying analytes in complex biological samples. This compound is instrumental in these methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of mesalamine and its metabolite, N-acetyl mesalamine. semanticscholar.orgresearchgate.net

The separation of N-acetyl mesalamine from endogenous plasma components, its parent drug mesalamine, and the internal standard this compound is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). fda.govijsrst.com

The choice of the stationary phase is critical for achieving optimal separation. C18 columns are frequently employed due to their hydrophobicity, which provides good retention and separation of the analytes. semanticscholar.orgwho.int Specific examples include Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) and Thermo, Hypersil BDS, C18 (100 mm × 4.6 mm, 5 µm) columns. semanticscholar.orgresearchgate.net A C8 column, such as the Phenomenex Luna C8(2) (150 × 4.6 mm, 5 μm), has also been utilized effectively. ijsrst.com

The mobile phase composition is optimized through various trials to achieve the best resolution and signal intensity. semanticscholar.org It generally consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer, such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water, which helps to control the ionization of the analytes. semanticscholar.orgresearchgate.net The organic phase is typically methanol (B129727) or acetonitrile (B52724). semanticscholar.orgresearchgate.net The separation is performed under isocratic conditions, where the mobile phase composition remains constant throughout the run. who.intresearchgate.net

Table 1: Examples of Chromatographic Conditions for Analyte Separation

Stationary PhaseMobile Phase CompositionReference
Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)10 mM ammonium acetate and methanol (85:15, v/v) semanticscholar.orgwho.int
Thermo, Hypersil BDS, C18 (100 mm × 4.6 mm, 5 µm)0.1% formic acid in water and acetonitrile (40:60, v/v) researchgate.net
C-18 column (3.5 micron)Reverse-phase HPLC conditions (specifics not detailed) fda.gov

The flow rate of the mobile phase is a key parameter for ensuring sharp, well-resolved peaks. In published methods utilizing this compound, flow rates are commonly set between 0.5 mL/min and 0.6 mL/min. semanticscholar.orgresearchgate.net Optimization of the flow rate is crucial; rates that are too high can lead to peak broadening and loss of resolution, while rates that are too low can unnecessarily lengthen analysis time.

Sample Preparation Techniques for Biological Matrices in Preclinical Studies

Effective sample preparation is essential to remove interfering substances from biological matrices like plasma, thereby enhancing the sensitivity and reliability of the assay. nih.gov For analyses involving this compound, protein precipitation and liquid-liquid extraction are two commonly employed techniques. semanticscholar.orgfda.gov

Protein precipitation is a straightforward and rapid method for sample cleanup. researchgate.net In this technique, a solvent is added to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. The supernatant, containing the analytes and the internal standard, is subsequently analyzed.

One validated method for the quantification of mesalamine and N-acetyl mesalamine in human plasma uses this compound (referred to as D3 N Ac 5 ASA) as the internal standard, which is isolated from the plasma via a protein precipitation procedure. fda.gov Another LC-MS/MS method also successfully extracted both mesalamine and its deuterated internal standard from human plasma using protein precipitation. researchgate.net

Liquid-liquid extraction is a more selective sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. semanticscholar.org This method was utilized to extract mesalamine, N-acetyl mesalamine, and the internal standard this compound from human plasma samples. semanticscholar.orgwho.int

A detailed LLE protocol involves the following steps:

Addition of 100 µL of the internal standard solution (150 ng/mL of this compound) to 100 µL of a plasma sample. semanticscholar.org

Brief vortexing after the addition of 25 µL of a derivatization solution (10% propionic anhydride (B1165640) in methanol). semanticscholar.org

Addition of 100 µL of 0.5% formic acid, followed by another brief vortexing. semanticscholar.org

Addition of 3 mL of methyl t-butyl ether and vortexing for 10 minutes. semanticscholar.org

Centrifugation of the samples for 5 minutes at 4000 rpm at a temperature of 20°C. semanticscholar.org

This LLE technique yielded high recovery rates for the analytes, with the recovery of N-acetyl mesalamine found to be 95.97%, 91.79%, and 98.87% at concentrations of 30, 600, and 1400 ng/mL, respectively. semanticscholar.org

Contribution of N Acetyl Mesalamine D3 to Mechanistic and Metabolic Pathway Elucidation

Investigation of Mesalamine N-Acetylation Pathways in In Vitro Systems

The primary metabolic pathway for mesalamine (5-aminosalicylic acid, 5-ASA) is N-acetylation, which converts the active drug into its inactive metabolite, N-acetyl-5-aminosalicylic acid. fda.gov This biotransformation is catalyzed by N-acetyltransferase (NAT) enzymes. fda.gov The use of N-Acetyl mesalamine-D3 as an internal standard is crucial for accurately quantifying the rate and extent of these enzymatic reactions in vitro. medchemexpress.com

The N-acetylation of mesalamine is carried out by two main isoforms, NAT1 and NAT2. abdominalkey.com In vitro studies using human enzymes have indicated that while both are capable of metabolizing aminosalicylates, NAT1 exhibits a significantly higher intrinsic clearance for the reaction, suggesting it is the primary enzyme responsible for mesalamine acetylation in the gut. abdominalkey.combiopharmaservices.com

Kinetic analyses of these enzymes follow a Ping-Pong Bi-Bi mechanism, where the enzyme first binds with acetyl coenzyme A (AcCoA) to form an acetylated enzyme intermediate, and then the acetyl group is transferred to the arylamine substrate (mesalamine). frontiersin.org While specific kinetic studies using this compound as the substrate to investigate kinetic isotope effects are not widely published, such an approach could theoretically provide deeper insights into the rate-limiting steps of the catalytic mechanism.

The table below summarizes kinetic parameters for NAT-catalyzed acetylation of various substrates, illustrating the enzyme's function.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Human NAT14p-aminobenzoic acid (PABA)2501.5
Human NAT144-aminobiphenyl (4-ABP)2501.2
Human NAT114Bp-aminobenzoic acid (PABA)2500.8
Human NAT114B4-aminobiphenyl (4-ABP)2500.6
Data derived from studies on NAT1 kinetics with various arylamine substrates. frontiersin.org

Mesalamine metabolism occurs predominantly in the cytosol of intestinal mucosal cells and the liver. biopharmaservices.com Studies comparing different routes of mesalamine administration have helped to differentiate the metabolic contributions of these tissues. Following oral administration, mesalamine undergoes significant presystemic N-acetylation in both the intestinal mucosa and the liver. abdominalkey.com In contrast, rectal administration results primarily in hepatic acetylation, as the drug is absorbed directly into the systemic circulation, bypassing significant first-pass metabolism in the gut wall. abdominalkey.com

Research indicates that the intestinal epithelium, particularly the colon epithelial cells, is a primary site of N-acetylation via the NAT1 enzyme. abdominalkey.com While specific studies employing this compound for subcellular metabolic profiling are not detailed in the literature, its use as an internal standard in assays analyzing tissue homogenates is essential for quantifying the metabolic capacity of these different tissues and subcellular fractions (e.g., cytosol vs. microsomes). medchemexpress.com

Application in Preclinical Pharmacokinetic Studies as a Reference Tracer

In preclinical and clinical pharmacokinetic studies, this compound is almost exclusively used as an internal standard. fda.govmedchemexpress.com Its chemical similarity to the analyte (N-acetyl mesalamine) but distinct mass allows for precise correction for variations in sample processing and instrument response, ensuring high accuracy and reproducibility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. medchemexpress.com

The fundamental principle of using a deuterated standard like this compound is that it is expected to have nearly identical physicochemical and chromatographic properties to the endogenous metabolite, but it is distinguishable by its higher mass. nih.gov This allows it to be added to biological samples (e.g., plasma, urine) at a known concentration to serve as a reference for the accurate quantification of the non-deuterated N-acetyl mesalamine that is formed metabolically from the parent drug. fda.govmedchemexpress.com

While a direct comparative metabolic fate study tracking the disposition of administered this compound versus mesalamine has not been extensively reported, its utility lies in enabling the precise measurement of the true metabolite formed from the parent drug. This accurate quantification is the basis for determining all key pharmacokinetic parameters.

Preclinical studies in animal models, such as rats and dogs, are vital for understanding the pharmacokinetics of mesalamine before human trials. In these studies, this compound is employed as an internal standard to reliably measure concentrations of mesalamine and N-acetyl mesalamine in plasma and other biological matrices. This allows for the accurate calculation of key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life.

The table below presents pharmacokinetic parameters of mesalamine and its metabolite in healthy human volunteers from bioequivalence studies, where this compound was used as the internal standard for quantification.

ParameterMesalamine (Test Formulation)Mesalamine (Reference Formulation)N-Acetyl Mesalamine (Test Formulation)N-Acetyl Mesalamine (Reference Formulation)
Cmax (ng/mL) 849.41719.922603.542282.80
AUC0-tlast (ng·h/mL) 8711.947352.5530694.3926429.16
t1/2 (h) 9.59.015.2012.54
Median Tmax (h) 6.07.09.09.0
Data represents mean values from a bioequivalence study in 34 healthy volunteers. This compound was used as the internal standard for the LC-MS/MS analysis. fda.gov

Exploration of Metabolite Formation and Disposition Utilizing Stable Isotope Tracers

The use of stable isotope-labeled compounds is a powerful technique for tracing the fate of molecules in biological systems. A pivotal study utilized deuterated N-(2H3)acetyl-5-aminosalicylic acid (a form of this compound) to investigate the disposition of the metabolite and to determine if the N-acetylation process is reversible in humans.

In this study, two healthy male subjects received a single 500 mg rectal dose of deuterated N-acetyl-5-aminosalicylic acid. Plasma and urine samples were subsequently analyzed by HPLC and gas chromatography-mass spectrometry. The researchers specifically looked for the presence of non-deuterated N-acetyl-5-aminosalicylic acid, which would indicate that the deuterated acetyl group had been removed and replaced by an endogenous acetyl group, or for the presence of mesalamine, which would indicate de-acetylation.

The results showed that no undeuterated N-acetyl-5-aminosalicylic acid or parent mesalamine could be detected in any of the plasma or urine samples. This finding provided strong evidence that the N-acetylation of mesalamine is an irreversible metabolic step in humans. The study demonstrated the unique insights that can be gained by using a stable isotope-labeled metabolite as a tracer to probe a specific metabolic reaction in vivo.

Emerging Research Directions and Advanced Methodologies Involving N Acetyl Mesalamine D3

Integration with High-Resolution Mass Spectrometry for Metabolomics Research

Metabolomics, the large-scale study of small molecules within a biological system, relies heavily on analytical platforms that can provide high sensitivity, selectivity, and accuracy. nih.gov High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become a cornerstone of metabolomics research due to its ability to perform accurate mass measurements, typically with a mass deviation of less than 5 ppm. nih.govchromatographyonline.com This capability allows for the determination of elemental compositions for metabolite ions and their fragments, which is a crucial step in identifying unknown metabolites and profiling complex biological samples. nih.govchromatographyonline.com

The integration of stable isotope-labeled internal standards like N-Acetyl mesalamine-D3 is fundamental to robust metabolomics research using HRMS. musechem.com In a typical metabolomics workflow, a known quantity of the labeled standard is spiked into a biological sample prior to processing. Because this compound has virtually identical physicochemical properties to its unlabeled counterpart, it experiences the same effects during sample extraction, chromatography, and ionization. acanthusresearch.comnih.gov However, HRMS instruments can easily distinguish the labeled standard from the endogenous analyte due to their mass difference. chromatographyonline.com

This co-analysis allows this compound to serve several critical functions:

Correction for Matrix Effects: Biological matrices like plasma or urine are complex and can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. musechem.com The stable isotope-labeled internal standard experiences the same matrix effects, allowing for an accurate relative quantification of the target analyte. amazonaws.com

Monitoring Sample Recovery: It accounts for any loss of the analyte during the extensive sample preparation and extraction steps. musechem.com

Improving Quantitative Accuracy: By providing a reliable reference point within each sample, it corrects for variations in instrument performance and injection volume, significantly improving the precision and accuracy of quantification. musechem.comamazonaws.com

The use of this compound in HRMS-based metabolomics enables researchers to build a more accurate and detailed picture of the metabolic pathways involving the parent drug, mesalamine, facilitating a deeper understanding of its mechanism of action and effects on cellular metabolism.

Table 1: Advantages of Integrating Stable Isotope-Labeled Standards with HRMS in Metabolomics
AdvantageDescriptionRelevance of this compound
Enhanced Quantitative AccuracyCorrects for variations in sample preparation, injection volume, and instrument response by providing a reliable internal reference point. musechem.comEnsures precise measurement of N-Acetyl mesalamine levels in pharmacokinetic and metabolic studies. scispace.com
Correction for Matrix EffectsCo-elutes with the analyte and experiences identical ionization suppression or enhancement from complex biological matrices, allowing for accurate signal normalization. amazonaws.comwaters.comCritical for reliable quantification in complex biological fluids such as plasma, serum, or urine.
Unambiguous Peak IdentificationThe known mass difference between the labeled standard and the endogenous analyte confirms the identity of the analyte peak in a complex chromatogram.Aids in the positive identification of the N-Acetyl mesalamine metabolite peak among numerous other endogenous compounds.
Validation of Analytical MethodsServes as a benchmark for assessing key method performance parameters such as precision, linearity, and recovery during method validation. musechem.comEssential for developing robust and reproducible bioanalytical methods for regulatory submission and clinical research.

Development of Miniaturized and High-Throughput Analytical Platforms

This compound is perfectly suited for integration into these high-throughput workflows. During automated sample preparation, the internal standard is added to each well of the 96-well plate at the initial step. semanticscholar.org As the samples undergo parallel processing—including protein precipitation, extraction, and concentration—the presence of this compound ensures that any well-to-well variability or inconsistent recovery is normalized. nih.gov

Recent advancements in analytical technology further enhance this throughput:

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for much faster separations compared to traditional HPLC, significantly reducing the run time per sample. nih.gov

Automated Sample Handling: Robotic systems can perform the entire sample preparation process in a 96-well plate format, from initial pipetting to the final transfer of the extract for LC-MS/MS analysis, minimizing manual error and increasing speed. nih.gov

Direct Analysis Techniques: Emerging technologies like the Echo® MS system aim to further increase speed by minimizing or eliminating the need for chromatographic separation for certain applications, directly analyzing samples from microplates. technologynetworks.com

In all these miniaturized and high-throughput platforms, the role of a stable isotope-labeled internal standard like this compound remains indispensable. It provides the necessary internal calibration to maintain data integrity and accuracy, which is crucial when analytical shortcuts are taken to increase speed.

Novel Applications in Targeted Metabolite Quantification for Research Biomarkers

While untargeted metabolomics is used to explore broad metabolic changes, targeted metabolomics focuses on the precise and accurate quantification of a specific, predefined set of metabolites. drugtargetreview.com This approach is critical for validating potential biomarkers discovered during the exploratory phase of research. drugtargetreview.comnih.gov A robust, validated targeted assay is necessary to confirm that a metabolite's concentration correlates reliably with a disease state or a response to therapy.

This compound is a key component in the development of targeted assays for mesalamine and its primary metabolite, N-acetyl mesalamine. The most common technique for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. scispace.com In MRM, the mass spectrometer is set to detect a specific precursor ion and a corresponding product ion for each analyte, providing exceptional selectivity and sensitivity. scispace.com

For the targeted quantification of N-acetyl mesalamine, a specific MRM transition is monitored. Simultaneously, a separate MRM transition is monitored for the this compound internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which ensures high precision and accuracy. semanticscholar.org

Table 2: Example Mass Spectrometry Parameters for Targeted Quantification
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
N-Acetyl mesalamineNegative ESI194.2149.9 scispace.com
This compound (Internal Standard)Negative ESI197.2 (Calculated)153.0 (Observed) scispace.com

Note: The precursor ion m/z for this compound is calculated based on the addition of 3 Daltons for the deuterium (B1214612) atoms. The observed precursor ion in some studies may vary slightly. scispace.com

The development of such highly specific and validated targeted assays is crucial for biomarker research. For instance, in studies of inflammatory bowel disease (IBD), accurately measuring the levels of mesalamine and its metabolites in plasma or tissue could provide insights into drug exposure at the site of action, patient adherence, or individual differences in drug metabolism. nih.gov By enabling precise quantification, this compound plays a vital role in advancing these research areas, potentially leading to the identification of new metabolic biomarkers for disease activity or therapeutic response.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing the purity and isotopic integrity of N-Acetyl mesalamine-D3 in research settings?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and deuterium incorporation, and high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) to assess purity and isotopic enrichment. For deuterium quantification, compare isotopic peaks in MS spectra against non-deuterated controls .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Follow guidelines for handling deuterated compounds, including proper waste disposal and documentation of exposure risks. Reference safety data sheets (SDS) for acute toxicity data, though specific data may require extrapolation from non-deuterated analogs .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for temperature sensitivity and HPLC to monitor degradation products under acidic/basic conditions (e.g., simulated gastric fluid at pH 2.0). Compare degradation kinetics with non-deuterated mesalamine to assess isotopic effects on stability .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound to maximize yield and isotopic purity?

  • Methodological Answer : Use a central composite design (CCD) to evaluate critical factors (e.g., reaction time, temperature, deuterium source concentration). Analyze data using statistical software (e.g., Minitab) to identify interactions between variables. Validate models with confirmation runs and adjust parameters to balance yield (>85%) and isotopic purity (>98%) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Perform cross-species comparative studies using radiolabeled or fluorescently tagged analogs to track absorption and metabolism. Use compartmental modeling to account for differences in tissue distribution and deuterium’s kinetic isotope effects (KIE). Validate findings with microdialysis in target tissues (e.g., intestinal mucosa) .

Q. How do deuterium substitution in this compound influence its metabolic stability and interaction with PPARγ or NF-κB pathways?

  • Methodological Answer : Conduct isotope tracing in cell-based assays (e.g., HepG2 or Caco-2 cells) using stable isotope-resolved metabolomics (SIRM). Compare deuterated vs. non-deuterated analogs in PPARγ reporter gene assays and NF-κB luciferase assays. Quantify half-life improvements using LC-MS/MS to measure metabolite formation rates .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies of this compound’s anti-inflammatory effects?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values across experimental groups. Include replicates (n ≥ 3) and power analysis to ensure statistical robustness .

Q. How can researchers design a mechanistic study to distinguish this compound’s PAK1 inhibition from its PPARγ agonism in disease models?

  • Methodological Answer : Use genetic knockout models (e.g., PPARγ-/- mice) or siRNA-mediated PPARγ knockdown in cell lines. Pair with PAK1-specific inhibitors (e.g., IPA-3) to isolate pathway contributions. Measure downstream biomarkers (e.g., IL-6 for NF-κB, adiponectin for PPARγ) via ELISA or qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.